2,2-Difluoro-1-(4-propoxyphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(4-propoxyphenyl)ethanone is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone typically involves the reaction of 4-propoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-propoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and the propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2,2-Difluoro-1-(4-propoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-fluoro-2-propoxyphenyl)ethanone
- 2,2-Difluoro-1-(4-methoxyphenyl)ethanone
- 2,2-Difluoro-1-(4-ethoxyphenyl)ethanone
Uniqueness
2,2-Difluoro-1-(4-propoxyphenyl)ethanone is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12F2O2/c1-2-7-15-9-5-3-8(4-6-9)10(14)11(12)13/h3-6,11H,2,7H2,1H3 |
InChI Key |
GSJQKVAXAMMBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(F)F |
Origin of Product |
United States |
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